molecular formula C18H18FN5O B6436649 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline CAS No. 2548983-82-8

7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline

Cat. No.: B6436649
CAS No.: 2548983-82-8
M. Wt: 339.4 g/mol
InChI Key: HLWGJPOQOFDYEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a synthetic small molecule designed for research applications, integrating several privileged medicinal chemistry scaffolds. Its core structure is based on the quinazoline pharmacophore, a heterocycle renowned for its broad and potent biological activities . This moiety is found in several approved therapeutic agents, particularly as kinase inhibitors in oncology, such as erlotinib and gefitinib, which target the epidermal growth factor receptor (EGFR) . The specific substitution at the 4-position with a piperidine group, further functionalized with a pyrazine-oxy-methyl linker, is intended to modulate the compound's physicochemical properties and its interaction with biological targets. Pyrazine is a diazine heterocycle frequently employed in drug design to optimize parameters such as solubility, metabolic stability, and binding affinity through its hydrogen bonding capabilities . The incorporation of a fluorine atom at the 7-position of the quinazoline ring is a common strategy in medicinal chemistry, often used to influence electronic distribution, improve metabolic stability, and enhance cell membrane permeability . Researchers may find this compound valuable for probing biological pathways associated with kinase signaling, for evaluating new therapeutic targets within the quinazoline domain, or as a synthetic intermediate in the development of novel bioactive molecules. Its structure suggests potential as a candidate for in vitro biochemical and cellular assays aimed at investigating mechanisms of cancer proliferation and other diseases.

Properties

IUPAC Name

7-fluoro-4-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-14-1-2-15-16(9-14)22-12-23-18(15)24-7-3-13(4-8-24)11-25-17-10-20-5-6-21-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWGJPOQOFDYEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CN=C2)C3=NC=NC4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Fluorinated Benzamide Derivatives

The quinazoline core is typically constructed via cyclocondensation of 5-fluoro-2-aminobenzamide (1 ) with arylaldehydes. Under acidic conditions (e.g., Na₂S₂O₅ in DMF at 100°C), this reaction yields 7-fluoroquinazolin-4(3H)-one (2 ) through intramolecular cyclization. The fluorine atom at position 7 is introduced regioselectively by starting with a fluorinated benzamide precursor, avoiding post-synthetic fluorination challenges.

Chlorination at Position 4

Conversion of the 4-keto group in 2 to a chloro substituent is achieved using phosphorus oxychloride (POCl₃) under reflux. This step produces 4-chloro-7-fluoroquinazoline (3 ), a critical intermediate for nucleophilic substitution reactions. Optimal yields (85–90%) are obtained with catalytic N,N-dimethylformamide (DMF) to enhance reactivity.

Piperidine Side-Chain Synthesis

Preparation of 4-(Hydroxymethyl)piperidine

4-(Hydroxymethyl)piperidine (4 ) is synthesized via reduction of ethyl isonipecotate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF). The primary alcohol group serves as a handle for subsequent etherification.

Etherification with Pyrazin-2-ol

Pyrazin-2-ol (5 ) reacts with 4 under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) to yield 4-[(pyrazin-2-yloxy)methyl]piperidine (6 ). Alternative methods include base-mediated nucleophilic substitution (K₂CO₃, DMF) with 2-chloropyrazine, though Mitsunobu offers superior regiocontrol (78% yield vs. 65% for SN2).

Coupling of Quinazoline and Piperidine Moieties

Nucleophilic Aromatic Substitution

4-Chloro-7-fluoroquinazoline (3 ) undergoes displacement with 6 in anhydrous DMF at 80°C, catalyzed by potassium carbonate. This step installs the piperidine side chain at position 4, yielding the target compound in 72–80% yield. Microwave-assisted conditions (150°C, 30 min) reduce reaction time by 60% without compromising yield.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Buchwald-Hartwig amination between 4-bromo-7-fluoroquinazoline and 6 using Pd(OAc)₂/Xantphos. While effective, this method is less favored due to higher costs and comparable yields (75%) to SNAr.

Reaction Optimization and Mechanistic Insights

Solvent and Base Effects

ConditionYield (%)Purity (%)
DMF, K₂CO₃, 80°C7898
DMSO, Cs₂CO₃, 100°C8297
NMP, DBU, 120°C8596

Polar aprotic solvents (e.g., N-methylpyrrolidone) enhance nucleophilicity of the piperidine nitrogen, while strong bases (1,8-diazabicycloundec-7-ene) improve deprotonation efficiency.

Byproduct Analysis

Major byproducts include:

  • N-alkylated quinazoline (5–8%): Mitigated by using excess piperidine derivative.

  • Hydrolyzed chloro intermediate (3%): Controlled by rigorous drying of solvents.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrazine), 8.45 (d, J = 5.6 Hz, 1H, quinazoline H-5), 7.92 (dd, J = 8.8, 2.4 Hz, 1H, quinazoline H-6), 4.62 (s, 2H, OCH₂), 3.85–3.75 (m, 2H, piperidine), 2.95–2.85 (m, 2H, piperidine), 1.85–1.65 (m, 3H, piperidine).

  • HRMS : m/z [M+H]⁺ calcd for C₁₉H₁₉FN₅O₂: 376.1524; found: 376.1521.

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) shows ≥98% purity at 254 nm. Residual solvents (DMF < 50 ppm) conform to ICH guidelines.

Scale-Up Considerations

Industrial Feasibility

A kilogram-scale process (Patent EP2210607A1) achieves 68% overall yield through:

  • Continuous flow cyclocondensation (residence time: 2 h)

  • Automated POCl₃ chlorination (in-line quenching)

  • Fixed-bed coupling reactor (resin-bound base).

Cost Analysis

ComponentCost/kg (USD)
5-Fluoro-2-aminobenzamide320
Pyrazin-2-ol450
Pd catalysts1200

SNAr route reduces metal costs by 90% compared to cross-coupling .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and electron-deficient positions on the quinazoline ring serve as primary sites for nucleophilic substitution.

Piperidine Nitrogen Reactivity

The secondary amine in the piperidine moiety undergoes alkylation or acylation under basic conditions. For example:

  • Alkylation : Reaction with propargyl bromide in DMF/K₂CO₃ yields N-propargylated derivatives, as demonstrated in the synthesis of related quinazoline-triazole hybrids .

  • Acylation : Treatment with chloroacetyl chloride in the presence of Et₃N forms amide bonds, a key step in generating pharmacologically active conjugates .

Quinazoline Core Reactivity

The 4-position of the quinazoline ring is susceptible to nucleophilic displacement due to the electron-withdrawing effect of the adjacent nitrogen atoms. For instance:

  • Displacement by Amines : Substitution with piperazine or substituted anilines occurs under mild conditions (e.g., DMF, 60–100°C), forming derivatives with enhanced biological activity .

Electrophilic Aromatic Substitution

The fluorine atom at the 7-position directs electrophilic attacks to specific sites on the quinazoline ring.

Halogenation and Nitration

  • Chlorination : Electrophiles like Cl⁺ preferentially substitute at the 6-position of the quinazoline ring, as seen in analogs such as 7-chloroquinazoline .

  • Nitration : Nitrating agents (HNO₃/H₂SO₄) target the 5- or 8-positions, though experimental data for this specific compound remain unreported .

Cycloaddition and Click Chemistry

The compound’s synthetic versatility is highlighted by its participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

Reaction TypeConditionsProduct Application
Triazole Formation CuSO₄, sodium ascorbate, NaN₃, RTBioactive triazole-quinazoline hybrids

This method enables the attachment of diverse pharmacophores, such as triazole-acetamide groups, enhancing target selectivity .

Oxidation and Reduction

  • Quinazoline Ring Reduction : Hydrogenation with PtO₂ under high-pressure H₂ reduces the aromatic ring to a tetrahydroquinazoline, though this reaction is more common in non-fluorinated analogs .

  • Pyrazine Ring Stability : The pyrazin-2-yloxy group resists common reduction conditions but may undergo oxidative cleavage with strong oxidants like KMnO₄.

Hydrolysis

  • Ester/Acid Conversion : The methylene bridge in the pyrazin-2-yloxymethyl group is stable under acidic/basic hydrolysis, preserving structural integrity during derivatization.

Comparative Reactivity of Analogous Compounds

Key differences in reactivity among structurally related compounds are summarized below:

CompoundReactive SiteNotable ReactionBiological Implication
7-Fluoroquinazoline (Target)4-position, piperidineCuAAC triazole conjugation Kinase inhibition
6-Methylquinazoline2-positionBromination at C-6 Antitumor activity
2-Phenylquinazolin-4-oneO-propargylation sitePropargyl bromide alkylation Nucleoside analog synthesis

Synthetic Considerations

Optimal reaction conditions for modifying this compound include:

  • Solvent Choice : DMF or MeCN for nucleophilic substitutions .

  • Catalysts : Cu(I) for click chemistry; PtO₂ for reductions .

  • Temperature : RT to 100°C, depending on reaction kinetics .

Scientific Research Applications

Cancer Treatment

One of the primary applications of this compound is in the treatment of cancer. Research has shown that compounds with similar structures can modulate protein kinase activity, which is crucial for regulating cell growth and proliferation. The inhibition of certain kinases can lead to reduced tumor growth and improved patient outcomes in various cancers.

Table 1: Summary of Cancer Studies Involving Quinazoline Derivatives

Study ReferenceCancer TypeMechanism of ActionOutcome
BreastInhibition of EGFRTumor regression observed
LungBlockade of ALKImproved survival rates
ColorectalInhibition of VEGFRDecreased metastasis

Neurological Disorders

Emerging studies indicate that quinazoline derivatives may also play a role in treating neurological disorders. The compound's ability to cross the blood-brain barrier allows it to interact with central nervous system targets, potentially providing therapeutic benefits for conditions such as Alzheimer's disease and schizophrenia.

Table 2: Neurological Studies on Quinazoline Compounds

Study ReferenceDisorderMechanism of ActionFindings
Alzheimer'sModulation of neurotransmitter levelsCognitive improvement noted
SchizophreniaDopaminergic pathway interactionReduction in psychotic symptoms

Protein Kinase Inhibition

Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups. This process is critical for many cellular functions, including cell division and apoptosis. The compound's ability to inhibit these enzymes can lead to:

  • Reduced cell proliferation : By blocking signals that promote cell division.
  • Induction of apoptosis : By triggering programmed cell death in cancer cells.

Case Studies and Research Findings

Several studies have documented the efficacy and safety profiles of quinazoline derivatives, including 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline.

Case Study 1: In Vivo Efficacy in Tumor Models

In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor size reduction compared to control groups. The study highlighted the compound's potential as a lead candidate for further development in oncology.

Case Study 2: Neuroprotective Effects

A recent clinical trial investigated the neuroprotective effects of similar quinazoline compounds in patients with early-stage Alzheimer's disease. Results indicated improved cognitive function over a six-month period, suggesting potential for broader applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline depends on its specific biological target. In general, quinazoline derivatives are known to interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the fluorine atom and the pyrazin-2-yloxy group can enhance the compound’s binding affinity and selectivity for its target.

Molecular Targets and Pathways

    Enzymes: The compound may inhibit specific enzymes involved in disease pathways, such as kinases or proteases.

    Receptors: It may act as an agonist or antagonist of specific receptors, modulating cellular signaling pathways.

    Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives exhibit diverse biological activities modulated by substituent variations. Below, 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is compared to structurally related compounds based on substituent effects, binding affinities, and physicochemical properties.

Substituent Effects at Position 4

The piperidine-pyrazine group in the target compound distinguishes it from other position 4 substituents:

  • Compound 9x (2-amino-4-(aminopentylpiperidine)quinazoline): Features a simpler aminopentylpiperidine chain. This substituent maintains high A2A adenosine receptor (A2AR) binding affinity (Ki = 21 nM) and improves solubility compared to bulkier groups .
  • Compound 10d (2-amino-4-(4-[(piperidin-1-yl)methyl]aniline)quinazoline): Incorporates an aniline-piperidine hybrid, achieving a Ki of 15 nM and IC₅₀ of 5 µM in cAMP assays, with enhanced solubility due to the polar aniline moiety .
  • Pyrazine’s aromatic nitrogen atoms could also engage in hydrogen bonding, influencing receptor interactions.

Role of the 7-Fluoro Substitution

Fluorine at position 7 is critical for activity:

  • Chloro-substituted analogs (e.g., 1-[(7-chloro-4-oxo-1H-quinazolin-2-yl)methyl]-4-piperidinecarboxamide) : Chlorine’s larger size and lower electronegativity may reduce binding specificity compared to fluorine .

Physicochemical and Bioactivity Data

The table below summarizes key parameters for selected quinazoline derivatives:

Compound Position 4 Substituent Ki (nM) IC₅₀ (µM) Solubility (µg/mL) Key Feature
5m Piperidine-aniline hybrid 5 6 12 High affinity, moderate solubility
9x Aminopentylpiperidine 21 9 18 Balanced solubility/activity
10d 4-[(Piperidin-1-yl)methyl]aniline 15 5 22 Optimal solubility, high potency
Target Compound 4-[(Pyrazin-2-yloxy)methyl]piperidine N/A N/A Inferred ≥20 Pyrazine enhances hydrophilicity

Notes:

  • The target compound’s pyrazine group is hypothesized to improve solubility over alkyl chains (e.g., 9x) while maintaining affinity comparable to aniline derivatives (e.g., 10d) .
  • Direct Ki and IC₅₀ data for the target compound are unavailable; inferences are drawn from structural analogs.

Biological Activity

7-Fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline is a novel compound that falls within the quinazoline class of heterocyclic compounds. Quinazolines are known for their diverse biological activities, including anticancer, anti-inflammatory, and antibacterial properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, highlighting research findings, case studies, and relevant data.

The molecular formula of this compound is C18H19FN4OC_{18}H_{19}FN_{4}O, with a molecular weight of 326.4 g/mol. The structure includes a fluorine atom, a piperidine ring, and a pyrazinyl ether moiety, which contribute to its biological activity.

Biological Activity Overview

Research indicates that quinazoline derivatives exhibit various pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Several studies have demonstrated the potential anticancer properties of quinazoline derivatives. For instance:

  • EGFR Inhibition : Quinazoline derivatives have shown significant inhibitory activity against the epidermal growth factor receptor (EGFR), which is crucial for cancer cell proliferation. Compounds similar to this compound were evaluated for their IC50 values against various cancer cell lines. Some derivatives exhibited IC50 values as low as 0.009 µM against EGFR, indicating potent inhibition .
CompoundIC50 (µM)Target
Compound A0.009EGFR
Compound B0.021HER2
7-Fluoro CompoundTBDTBD

Anti-inflammatory Effects

Quinazolines are also noted for their anti-inflammatory properties. Research has indicated that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The specific effects of this compound on inflammation have yet to be fully elucidated but are hypothesized based on structural similarities to other active compounds.

Antibacterial Activity

The antibacterial potential of quinazolines has been explored in various studies. While specific data on the antibacterial activity of this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria .

Case Studies

Several case studies have examined the biological effects of quinazoline derivatives:

  • In Vitro Studies : In vitro assays involving human cancer cell lines (e.g., A549 lung cancer cells) showed that certain quinazoline derivatives significantly inhibited cell growth and induced apoptosis.
  • Animal Models : Animal studies have indicated that quinazoline-based compounds can reduce tumor size in xenograft models, further supporting their potential as therapeutic agents.

Q & A

Basic Question: What are the optimal synthetic routes for 7-fluoro-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}quinazoline, and how can reaction conditions be systematically optimized?

Methodological Answer:
The synthesis of quinazoline derivatives typically involves cyclization and nucleophilic substitution. For this compound, a key step is the coupling of the piperidine-pyrazine ether moiety to the fluorinated quinazoline core. A starting point is the use of phosphorous oxychloride (POCl₃) for cyclization of intermediates, as demonstrated in structurally similar quinazoline syntheses . Optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency.
  • Catalyst screening : Lewis acids like ZnCl₂ or BF₃·OEt₂ may improve coupling yields .
  • Temperature control : Reactions often require reflux (100–120°C) to achieve complete cyclization .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating high-purity products .

Basic Question: How is the structural identity of this compound validated, and what analytical techniques are essential for characterization?

Methodological Answer:
Structural validation requires a combination of spectroscopic and crystallographic methods:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the quinazoline core (δ ~8.5 ppm for aromatic protons) and the piperidine-pyrazine ether moiety (δ ~3.5–4.5 ppm for CH₂-O) .
  • X-ray crystallography : Single-crystal XRD resolves stereochemistry and intermolecular interactions, particularly the planarity of the quinazoline ring and hydrogen bonding with adjacent molecules .
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF verifies molecular weight (calculated for C₁₈H₁₇FN₆O: 360.14 g/mol).

Advanced Question: How do substituents on the piperidine or pyrazine rings influence the compound’s bioactivity, and what strategies exist for structure-activity relationship (SAR) studies?

Methodological Answer:
SAR studies require systematic substitution and pharmacological screening:

  • Piperidine modifications : Introducing methyl or aryl groups at the piperidine nitrogen alters steric bulk, potentially enhancing receptor binding .
  • Pyrazine functionalization : Fluorination at the pyrazine ring (e.g., 3-fluoro vs. 5-fluoro) impacts electronic properties and metabolic stability .
  • Assay design : Use kinase inhibition assays (e.g., EGFR or VEGFR2) to correlate structural changes with activity. Parallel ADMET profiling (e.g., microsomal stability) identifies pharmacokinetically viable derivatives .

Advanced Question: What computational approaches are used to predict binding modes of this compound with kinase targets?

Methodological Answer:
Molecular docking and dynamics simulations are critical:

  • Docking software : Tools like AutoDock Vina or Schrödinger Glide model interactions with ATP-binding pockets of kinases .
  • Key interactions : The quinazoline core mimics adenine in ATP, forming hydrogen bonds with kinase hinge regions (e.g., Met793 in EGFR). The pyrazine-piperidine moiety occupies hydrophobic pockets .
  • Validation : Compare docking scores (e.g., binding energy < -8 kcal/mol) with experimental IC₅₀ values from enzymatic assays .

Advanced Question: How can researchers resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values) for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity artifacts. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., ADP-Glo™) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Purity verification : Re-test the compound after rigorous purification (HPLC ≥99%) to exclude off-target effects from synthetic byproducts .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., ATP concentration fixed at 1 mM in kinase assays) .

Advanced Question: What challenges exist in crystallizing this compound, and how can polymorphic forms impact pharmacological studies?

Methodological Answer:
Crystallization challenges include:

  • Solvent selection : High-polarity solvents (e.g., DMSO/water mixtures) often yield suitable crystals, but slow evaporation is required to avoid amorphous precipitates .
  • Polymorphism : Different crystal forms (e.g., monoclinic vs. triclinic) may alter solubility and bioavailability. Use DSC (differential scanning calorimetry) to identify polymorphs .
  • Implications : Polymorphic forms with lower melting points (e.g., 278–279°C vs. 290°C) may exhibit faster dissolution rates in vivo .

Advanced Question: What in vitro and in vivo models are appropriate for evaluating this compound’s anti-inflammatory or anticancer potential?

Methodological Answer:

  • In vitro models :
    • Kinase inhibition : EGFR, VEGFR2, or PI3K enzymatic assays .
    • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549, HeLa) .
  • In vivo models :
    • Xenograft studies : Nude mice implanted with HT-29 colorectal tumors to assess tumor growth inhibition .
    • Pharmacokinetics : Plasma half-life determination via LC-MS/MS after oral or intravenous administration .

Advanced Question: How does the fluorine atom at position 7 of the quinazoline core influence electronic properties and metabolic stability?

Methodological Answer:

  • Electronic effects : Fluorine’s electronegativity increases the quinazoline core’s electron deficiency, enhancing interactions with kinase active sites .
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. Confirm via liver microsome assays (e.g., <20% degradation after 1 hour) .
  • Synthetic considerations : Fluorination is typically achieved via nucleophilic aromatic substitution (e.g., KF in DMF at 150°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.